molecular formula C12H14N4O3S B5545204 1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

Cat. No. B5545204
M. Wt: 294.33 g/mol
InChI Key: KESWBJXVGQAVFB-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a thioether derivative of phenethylamine and tetrazole, and its unique chemical structure has made it a popular subject of study.

Scientific Research Applications

Anticandidal Activity and Cytotoxicity

One study focused on the synthesis of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, demonstrating potent anticandidal agents with weak cytotoxicities. These compounds were synthesized and evaluated using the microbroth dilution method for their anticandidal activity and MTT assay for cytotoxic effects against NIH/3T3 cells (Kaplancıklı et al., 2014).

Anticholinesterase Activities

Another study aimed to synthesize and investigate the anticholinesterase activities of fourteen different 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives. These compounds were found to inhibit acetylcholinesterase (AChE) to varying degrees, with derivatives 2 and 3 showing the most significant inhibitory effects, suggesting their potential as cholinesterase inhibitors (Mohsen et al., 2014).

Antitumor and Antimicrobial Activities

Research into the antimicrobial and antitumor activities of novel tetrazoles clubbed with pyrimidine revealed promising results. Pyrimidine tetrazole derivatives were synthesized through oxidative cyclization of chalcones, demonstrating good antibacterial and antifungal activity against several microorganisms, highlighting their potential as antimicrobial agents (Bhoge et al., 2021).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-16-12(13-14-15-16)20-7-10(17)9-6-8(18-2)4-5-11(9)19-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESWBJXVGQAVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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